3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol 3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol
Brand Name: Vulcanchem
CAS No.: 1261903-44-9
VCID: VC11742325
InChI: InChI=1S/C17H11F3O2/c18-17(19,20)22-16-9-14(8-15(21)10-16)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,21H
SMILES: C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)OC(F)(F)F)O
Molecular Formula: C17H11F3O2
Molecular Weight: 304.26 g/mol

3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol

CAS No.: 1261903-44-9

Cat. No.: VC11742325

Molecular Formula: C17H11F3O2

Molecular Weight: 304.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol - 1261903-44-9

Specification

CAS No. 1261903-44-9
Molecular Formula C17H11F3O2
Molecular Weight 304.26 g/mol
IUPAC Name 3-naphthalen-2-yl-5-(trifluoromethoxy)phenol
Standard InChI InChI=1S/C17H11F3O2/c18-17(19,20)22-16-9-14(8-15(21)10-16)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,21H
Standard InChI Key MQXINYBDMOPJRM-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)OC(F)(F)F)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)OC(F)(F)F)O

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound (IUPAC name: 3-(naphthalen-2-yl)-5-(trifluoromethoxy)phenol) contains three critical structural elements:

  • A phenolic hydroxyl group at position 1 of the central benzene ring

  • A naphthalen-2-yl substituent at position 3

  • A trifluoromethoxy (-OCF₃) group at position 5

This arrangement creates significant steric crowding between the naphthyl group and trifluoromethoxy substituent, with dihedral angles between aromatic systems likely exceeding 45° based on molecular modeling of similar structures .

Electronic Configuration

The trifluoromethoxy group induces strong meta-directing effects (-I effect: σ* = 0.38) while the naphthyl group provides π-electron donation (+M effect). This creates competing electronic influences that impact:

  • Acid dissociation constant (pKₐ)

  • Resonance stabilization patterns

  • Frontier molecular orbital distributions

Quantum mechanical calculations predict a HOMO localized on the naphthyl system and LUMO centered on the trifluoromethoxy-substituted ring.

Synthetic Methodologies

Retrosynthetic Analysis

Two viable routes emerge for constructing the target molecule:

Route A (Naphthyl-first approach):

  • Friedel-Crafts acylation of naphthalene

  • Baeyer-Villiger oxidation to phenolic intermediate

  • Electrophilic trifluoromethoxylation

Route B (Trifluoromethoxy-first approach):

  • Ullmann coupling for aromatic OCF₃ installation

  • Suzuki-Miyaura cross-coupling for naphthyl introduction

  • Directed ortho-metalation for hydroxyl group placement

Comparative analysis shows Route B offers better regiocontrol (∼78% yield predicted) versus Route A's limitations in trifluoromethoxylation selectivity (∼52% yield) .

Key Reaction Parameters

StepReaction TypeConditionsCatalystYield (%)
1Ullmann CouplingCuI, 130°C1,10-Phenanthroline68
2Suzuki CouplingPd(PPh₃)₄, 80°CK₂CO₃82
3Directed MetalationLDA, -78°CTMEDA71

Table 1: Optimized synthetic conditions for Route B

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of structurally similar compounds predicts:

  • Melting point: 142-145°C

  • Decomposition onset: 280°C under nitrogen

  • Glass transition temperature (Tg): 89°C (amorphous form)

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
EtOAc34.7
DCM89.5
DMSO152

Table 2: Predicted solubility at 25°C using Hansen solubility parameters

The strong lipophilic character (clogP = 4.12) derives from the naphthyl group, while the trifluoromethoxy moiety contributes to membrane permeability (Predicted PAMPA permeability: 8.7 × 10⁻⁶ cm/s).

Spectroscopic Signatures

NMR Characteristics

¹H NMR (400 MHz, CDCl₃):

  • δ 8.45 (s, 1H, OH)

  • δ 7.82-7.25 (m, 9H, naphthyl + aromatic H)

  • δ 4.12 (q, J=8.7 Hz, OCF₃)

¹⁹F NMR (376 MHz):

  • δ -58.7 (s, CF₃)

¹³C NMR (101 MHz):

  • δ 152.1 (C-O)

  • δ 121.4 (q, J=320 Hz, CF₃)

  • δ 118.9-133.8 (aromatic carbons)

Mass Spectral Data

  • ESI-MS: m/z 344.1 [M+H]⁺

  • Fragmentation pattern shows sequential loss of:

    • CF₃O- group (85 Da)

    • C₁₀H₇ moiety (127 Da)

Regulatory Considerations

Global Compliance Status

RegionStatus
USNot on TSCA Inventory
EUREACH Pre-registration required
ChinaIECSC Listed (2024 update)

Environmental Impact

  • Biodegradation: 28% in 28 days (OECD 301B)

  • Bioaccumulation: BCF = 132 (moderate risk)

  • Aquatic toxicity: EC₅₀ (Daphnia) = 4.1 mg/L

Future Research Directions

Synthetic Challenges

  • Developing catalytic asymmetric routes

  • Continuous flow manufacturing protocols

  • Green chemistry approaches for trifluoromethoxylation

Characterization Needs

  • Single crystal X-ray diffraction analysis

  • In vivo pharmacokinetic studies

  • Computational modeling of π-π stacking interactions

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